REACTION_CXSMILES
|
CC(C)([O-])C.[K+].Cl.[Cl:8][C:9]1[CH:10]=[N:11][C:12](=[O:15])[NH:13][CH:14]=1.Cl[CH2:17][S:18][C:19]1[CH:20]=[C:21]([CH3:25])[CH:22]=[CH:23][CH:24]=1.[K+].[Br-]>CN(C=O)C.C(O)(C)C.CCO>[C:21]1([CH3:25])[CH:22]=[CH:23][CH:24]=[C:19]([S:18][CH2:17][N:11]2[CH:10]=[C:9]([Cl:8])[CH:14]=[N:13][C:12]2=[O:15])[CH:20]=1 |f:0.1,2.3,5.6,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O.CCO
|
Name
|
|
Quantity
|
20 mmol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
Cl.ClC=1C=NC(NC1)=O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
ClCSC=1C=C(C=CC1)C
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K+].[Br-]
|
Name
|
( 6/2,M )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 100/32 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 100 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
After stirring for 13 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the solvent distilled off at reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue triturated
|
Type
|
WASH
|
Details
|
washed well with water
|
Type
|
CUSTOM
|
Details
|
before drying
|
Type
|
CUSTOM
|
Details
|
The N-isomer was isolated by its low solubility in ether in which the O-isomer
|
Reaction Time |
13 min |
Name
|
|
Type
|
|
Smiles
|
C1(=CC(=CC=C1)SCN1C(N=CC(=C1)Cl)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |